3-Chloro-1H-indazole-6-carbaldehyde
Overview
Description
“3-Chloro-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5ClN2O. It has a molecular weight of 180.59 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, including “3-Chloro-1H-indazole-6-carbaldehyde”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “3-Chloro-1H-indazole-6-carbaldehyde” is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H, (H,10,11) .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“3-Chloro-1H-indazole-6-carbaldehyde” is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 180.59 .Scientific Research Applications
Antihypertensive Agents
3-Chloro-1H-indazole-6-carbaldehyde: has potential applications in the development of antihypertensive drugs. Indazole derivatives have been studied for their vasodilatory properties, which can help in lowering blood pressure .
Anticancer Therapeutics
The compound’s structural motif is found in several anticancer agents. Its ability to interact with various biological targets makes it a valuable scaffold for designing drugs aimed at treating different types of cancer .
Antidepressant Medications
Indazole compounds, including 3-Chloro-1H-indazole-6-carbaldehyde , are explored for their role in central nervous system disorders. They may serve as serotonin receptor antagonists, providing a pathway for antidepressant drug development .
Anti-inflammatory Drugs
The anti-inflammatory properties of indazole derivatives make them suitable for creating medications that can alleviate inflammation. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antibacterial Agents
Research has shown that indazole-based compounds can be effective against bacterial infections. They can be designed to target specific bacterial enzymes or pathways, leading to the development of new antibacterial drugs .
Phosphoinositide 3-Kinase Inhibitors
Indazoles are known to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases. This application suggests a role for 3-Chloro-1H-indazole-6-carbaldehyde in respiratory therapy .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been used in the synthesis of HIV protease inhibitors. These inhibitors are crucial in the management and treatment of HIV/AIDS .
Acetylcholinesterase Inhibitors
Indazole derivatives are investigated for their potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s. This research could lead to new treatments for such conditions .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, such as 3-Chloro-1H-indazole-6-carbaldehyde, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w values, suggests it has good bioavailability .
Result of Action
Indazole compounds are known to have various effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
properties
IUPAC Name |
3-chloro-2H-indazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPONTVKJJKXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazole-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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